N,N-Diphenyl-cinnamamide
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Overview
Description
N,N-Diphenyl-cinnamamide is a chemical compound that belongs to the class of cinnamamides It is characterized by the presence of a cinnamoyl group attached to a diphenylamine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
N,N-Diphenyl-cinnamamide can be synthesized through several methods. One common approach involves the reaction of cinnamic acid with diphenylamine in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2). The reaction typically occurs under reflux conditions, leading to the formation of the desired cinnamamide derivative .
Another efficient method involves the use of continuous-flow microreactors. In this approach, methyl cinnamates react with phenylethylamines in the presence of an enzyme catalyst, such as Lipozyme® TL IM. This method offers advantages such as short residence time, mild reaction conditions, and the ability to recycle the catalyst .
Industrial Production Methods
Industrial production of this compound often employs large-scale batch reactors. The process involves the reaction of cinnamic acid derivatives with diphenylamine under controlled temperature and pressure conditions. The use of continuous-flow microreactors is also gaining traction in industrial settings due to their efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
N,N-Diphenyl-cinnamamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.
Reduction: Reduction reactions can convert the cinnamamide to its corresponding amine derivatives.
Substitution: Electrophilic substitution reactions can introduce various functional groups onto the aromatic rings of the compound.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Electrophilic substitution reactions often employ reagents like bromine (Br2) and nitric acid (HNO3) under acidic conditions.
Major Products Formed
Oxidation: N-oxide derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted cinnamamide derivatives depending on the functional groups introduced.
Scientific Research Applications
N,N-Diphenyl-cinnamamide has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and materials.
Industry: This compound is used in the production of polymers and other advanced materials.
Mechanism of Action
The mechanism of action of N,N-Diphenyl-cinnamamide varies depending on its application. For instance, as an α-glucosidase inhibitor, it interacts with the enzyme’s active site, inhibiting its activity and thereby reducing the breakdown of carbohydrates into glucose . In antimicrobial applications, the compound disrupts the cell membrane integrity of pathogens, leading to cell death .
Comparison with Similar Compounds
Similar Compounds
N-(4-chlorobenzyl)-N-(4-substituted phenyl)cinnamamide: Exhibits cholinesterase inhibitory activity.
N-(4-chloro-2-mercapto-5-methylphenylsulfonyl)cinnamamide: Shows significant antimicrobial activity.
Uniqueness
N,N-Diphenyl-cinnamamide stands out due to its dual functionality as both an α-glucosidase inhibitor and an antimicrobial agent.
Properties
Molecular Formula |
C21H17NO |
---|---|
Molecular Weight |
299.4 g/mol |
IUPAC Name |
(E)-N,N,3-triphenylprop-2-enamide |
InChI |
InChI=1S/C21H17NO/c23-21(17-16-18-10-4-1-5-11-18)22(19-12-6-2-7-13-19)20-14-8-3-9-15-20/h1-17H/b17-16+ |
InChI Key |
GCTCULHQKVKNJT-WUKNDPDISA-N |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/C(=O)N(C2=CC=CC=C2)C3=CC=CC=C3 |
Canonical SMILES |
C1=CC=C(C=C1)C=CC(=O)N(C2=CC=CC=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
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